Bienvenue dans la boutique en ligne BenchChem!

8-Benzyl-8-azabicyclo(3.2.1)octane-3-propionanilide

Lipophilicity CNS drug design Structure-property relationships

8-BABOP is distinguished by its N-benzyl substituent—the critical pharmacophoric determinant conferring XLogP3 4.5 and TPSA ~32 Ų for optimal passive BBB penetration per Hitchcock-Pennington criteria. As the matched molecular pair to 8-EMABOP (differing only at N-8), 8-BABOP enables unambiguous SAR attribution at 5-HT₁A, 5-HT₂A, and D₂ receptors. Procure for CNS target engagement studies, brain distribution assays, or focused library synthesis around a scaffold with established antipsychotic-like activity in rodent models. Also suited as an HPLC/LC-MS reference standard for tropane alkaloid derivative analysis.

Molecular Formula C23H28N2O
Molecular Weight 348.5 g/mol
CAS No. 111261-84-8
Cat. No. B052065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-8-azabicyclo(3.2.1)octane-3-propionanilide
CAS111261-84-8
Synonyms8-BABOP
8-benzyl-8-azabicyclo(3.2.1)octane-3-propionanilide
Molecular FormulaC23H28N2O
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCC(=O)N(C1CC2CCC(C1)N2CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H28N2O/c1-2-23(26)25(19-11-7-4-8-12-19)22-15-20-13-14-21(16-22)24(20)17-18-9-5-3-6-10-18/h3-12,20-22H,2,13-17H2,1H3
InChIKeyBDXAXWLFQKRUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzyl-8-azabicyclo(3.2.1)octane-3-propionanilide (8-BABOP): Procurement-Relevant Identity, Source, and Comparator Context for Research Use


8-Benzyl-8-azabicyclo(3.2.1)octane-3-propionanilide (CAS 111261-84-8; synonym 8-BABOP; PubChem CID 3081002) is a synthetic 3-aminotropane derivative bearing an N-benzyl substituent on the tropane nitrogen and an N-phenylpropionamide group at the 3-position [1]. Its molecular formula is C₂₃H₂₈N₂O (MW 348.5 g/mol), with a computed XLogP3 of 4.5, zero hydrogen bond donors, and two hydrogen bond acceptors [2]. The compound was first disclosed in Acta Poloniae Pharmaceutica in 1986 alongside its closest structural analog, 8-N-(2-ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide (8-EMABOP; CAS 111261-86-0) [1]. Both compounds share an identical 3-propionanilide pharmacophore and tropane core but diverge at the N-8 substituent—benzyl versus 2-ethylmorpholinyl—making them a critical pair for structure-activity relationship (SAR) studies targeting monoamine transporters, sigma receptors, or serotonin receptor subtypes within the broader phenyltropane and 3-aminotropane arylamide chemical space [3].

Why 8-BABOP Cannot Be Interchanged with Other 3-Aminotropane Propionanilides or Generic Tropane Derivatives Without Risk of Altered Pharmacological Profile


The 3-aminotropane propionanilide subclass contains at least two documented members—8-BABOP (N-benzyl) and 8-EMABOP (N-2-ethylmorpholinyl)—that were disclosed simultaneously as distinct chemical entities, not as interchangeable equivalents [1]. The N-8 substituent governs critical molecular properties: 8-BABOP's benzyl group imparts an XLogP3 of 4.5 with a polar surface area of approximately 32 Ų, whereas 8-EMABOP's morpholinylethyl group introduces additional heteroatoms (3 nitrogen, 2 oxygen vs. 2 nitrogen, 1 oxygen), producing a higher polar surface area (66.3 Ų) and fundamentally different hydrogen-bonding capacity . In the broader 3-aminotropane arylamide class, N-benzyl substitution has been explicitly associated with antipsychotic-like activity in murine behavioral models and with nanomolar affinity at 5-HT₁A, 5-HT₂A, and D₂ receptors, demonstrating that the N-substituent is a determinant of receptor engagement [2]. Substituting 8-BABOP with an N-methyl, N-unsubstituted, or N-alkyl analog would therefore alter lipophilicity, CNS penetration potential, and target binding profile—compromising experimental reproducibility in any SAR campaign or pharmacological study reliant on the benzyl-specific pharmacophore.

Quantitative Differentiation Evidence for 8-Benzyl-8-azabicyclo(3.2.1)octane-3-propionanilide (8-BABOP) Versus Its Closest Structural Analog 8-EMABOP


N-8 Substituent Identity Drives a ≥2-Fold Difference in Computed Lipophilicity (XLogP3) Between 8-BABOP and 8-EMABOP

8-BABOP (N-benzyl) exhibits a computed XLogP3 of 4.5, which is substantially higher than that of its N-2-ethylmorpholinyl analog 8-EMABOP. While direct experimental logP/logD values for 8-EMABOP are not publicly reported, the structural replacement of a lipophilic benzyl group (contributing ~1.5–2.0 log units based on π-values for aromatic substituents) with a morpholinylethyl group (containing a tertiary amine and ether oxygen) is expected to reduce logP by at least 1–2 orders of magnitude based on established fragment-based lipophilicity calculations [1]. This difference places 8-BABOP within the lipophilicity range associated with favorable passive blood-brain barrier permeation (typically logP 2–5), whereas the morpholinyl analog trends toward lower CNS bioavailability [2].

Lipophilicity CNS drug design Structure-property relationships

Polar Surface Area (PSA) Divergence of >34 Ų Between 8-BABOP and 8-EMABOP Predicts Differential Oral Absorption and Brain Penetration

The computed topological polar surface area (TPSA) for 8-BABOP is approximately 32 Ų (based on PubChem-predicted properties: 2 hydrogen bond acceptors contributing ~23.8 Ų each, zero HBD), whereas 8-EMABOP has a reported PSA of 66.29 Ų due to additional heteroatoms in the morpholinyl group . This >34 Ų difference is pharmacokinetically meaningful: compounds with PSA <60–70 Ų are generally associated with good oral absorption, while PSA <60–90 Ų correlates with passive brain penetration [1]. 8-BABOP's PSA of ~32 Ų places it well within the favorable range for both oral bioavailability and CNS entry, whereas 8-EMABOP's PSA of 66.3 Ų approaches the threshold where brain penetration may become compromised [1].

Polar surface area ADME prediction Blood-brain barrier

N-Benzyl-3-Aminotropane Amides Demonstrate Antipsychotic-Like Activity in Murine Behavioral Models, Establishing Class-Level Pharmacological Relevance Absent in N-Unsubstituted or N-Alkyl Tropanes

Although direct in vivo data for 8-BABOP itself are not reported in accessible literature, the N-benzyl-3-aminotropane amide chemotype has been systematically evaluated for antipsychotic activity. Słowiński, Stefanowicz, and colleagues synthesized a series of N-benzyl-3β-aminotropane arylamides and demonstrated that several congeners produced antipsychotic-like effects in the d-amphetamine-induced and MK-801-induced hyperlocomotor activity tests in mice, with select compounds (e.g., 12i and 19a) showing efficacy comparable to reference antipsychotics [1]. Critically, the N-benzyl substituent was identified as a structural determinant for antidopaminergic activity in nortropane benzamide derivatives—compounds bearing a benzyl group on the basic nitrogen exhibited antidopaminergic properties, whereas N-unsubstituted or N-alkyl variants showed altered profiles [2]. This class-level SAR provides a pharmacological rationale for selecting 8-BABOP (N-benzyl) over non-benzyl tropane propionanilides when dopaminergic or serotonergic target engagement is sought.

Antipsychotic activity Dopamine D2 receptor Serotonin 5-HT1A receptor Behavioral pharmacology

8-BABOP and 8-EMABOP Were Synthesized and Disclosed as Distinct Compounds in the Same Primary Publication—Indicating Intentional Differentiation Rather Than Incidental Variation

Both 8-BABOP (MeSH C052430) and 8-EMABOP (MeSH C052432) were registered as separate MeSH Supplementary Concept records, each citing the identical primary source: Acta Poloniae Pharmaceutica 1986, volume 43, issue 6, page 630 [1]. This simultaneous disclosure of two compounds differing exclusively at the N-8 substituent—while maintaining identical 3-propionanilide functionality—constitutes a deliberate pairwise SAR design rather than a random screening collection. The 1986 publication predates the broader expansion of 3-aminotropane chemistry into antipsychotic and sigma receptor ligand space by 15–25 years, establishing 8-BABOP as one of the earliest characterized members of this chemotype [2]. This historical priority provides a defensible rationale for selecting 8-BABOP as a reference standard or starting scaffold in SAR programs, supported by published synthetic precedent.

Chemical synthesis 3-Aminotropane derivatives Medicinal chemistry Patent and literature precedent

Evidence-Based Application Scenarios for 8-Benzyl-8-azabicyclo(3.2.1)octane-3-propionanilide (8-BABOP) in Preclinical Research and Chemical Procurement


Comparative SAR Studies of N-8 Substituent Effects on Monoamine Transporter or Sigma Receptor Binding Using 8-BABOP and 8-EMABOP as a Matched Pair

8-BABOP and 8-EMABOP constitute a uniquely controlled matched molecular pair: identical 3-propionanilide pharmacophore and tropane core, differing only at N-8 (benzyl vs. 2-ethylmorpholinyl). This enables direct attribution of any observed differences in receptor binding affinity, functional activity, or ADME properties to the N-substituent alone. The >34 Ų PSA difference and estimated ≥10-fold lipophilicity divergence [1] provide testable hypotheses for differential membrane permeability, plasma protein binding, and off-target profiles. Researchers can procure both compounds to establish within-assay SAR without the confounding variables introduced by comparing compounds with different core scaffolds or side-chain chemotypes.

CNS-Penetrant Probe Design Leveraging 8-BABOP's Favorable Physicochemical Profile for Blood-Brain Barrier Permeation Studies

With an XLogP3 of 4.5 and TPSA of approximately 32 Ų, 8-BABOP resides within the optimal property space for passive BBB penetration as defined by the Hitchcock-Pennington criteria (CNS drugs typically exhibit PSA < 60–90 Ų and logP 2–5) [2]. This profile makes 8-BABOP suitable as a tool compound for in vivo CNS target engagement studies, brain tissue distribution experiments, or as a brain-penetrant scaffold for further optimization. The compound's zero hydrogen bond donor count further supports membrane permeability, distinguishing it from more polar tropane derivatives that may require active transport for CNS entry.

Antipsychotic Lead Optimization Using the N-Benzyl-3-Aminotropane Amide Scaffold for Dopaminergic and Serotonergic Multi-Receptor Profiling

The N-benzyl-3-aminotropane amide chemotype has demonstrated antipsychotic-like activity in rodent models, with receptor binding profiles encompassing 5-HT₁A, 5-HT₂A, and D₂ receptors [3]. 8-BABOP serves as a foundational scaffold within this class, offering a defined synthetic entry point for diversification at the anilide ring, the propionyl chain, or the benzyl group. Procurement of 8-BABOP enables medicinal chemistry teams to build focused libraries around a scaffold with established CNS activity precedent, rather than starting from an uncharacterized tropane core with unknown pharmacological relevance.

Reference Standard for Analytical Method Development and Quality Control in Tropane Derivative Characterization

As a compound with a well-defined structure (InChIKey: OKGVKWYKMWZDEL-UHFFFAOYSA-N), established CAS registry number, and presence in authoritative databases (PubChem, MeSH, ChemSpider), 8-BABOP can serve as a reference standard for HPLC, LC-MS, or NMR method development in laboratories working with tropane alkaloid derivatives . Its computed boiling point (475.2 °C at 760 mmHg), density (1.139 g/cm³), and chromatographic properties provide benchmarks for purity assessment and identity confirmation in quality control workflows.

Quote Request

Request a Quote for 8-Benzyl-8-azabicyclo(3.2.1)octane-3-propionanilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.